Epinastine hydrochloride

Descripción general

Descripción

Epinastine hydrochloride is a relatively selective histamine H1-receptor antagonist with mast-cell stabilizing properties. It is primarily used for the prevention of itching associated with allergic conjunctivitis. This compound is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from mast cells .

Métodos De Preparación

The preparation of epinastine hydrochloride involves several synthetic routes and reaction conditions. One method includes reacting 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by a reduction reaction and deprotection reaction to generate 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed on the 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine, neutralizing with alkali, and reacting with hydrochloric acid to produce this compound .

Análisis De Reacciones Químicas

Epinastine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the structure of this compound.

Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with others. Common reagents used in these reactions include cyanogen bromide, hydrochloric acid, and various amino reagents. .

Aplicaciones Científicas De Investigación

Clinical Applications in Allergic Conjunctivitis

Epinastine hydrochloride is commonly formulated as a 0.05% ophthalmic solution. Clinical studies have demonstrated its effectiveness in reducing ocular itching and conjunctival hyperemia associated with allergic conjunctivitis. A pivotal study indicated that epinastine significantly outperformed placebo in alleviating symptoms at 4 hours post-administration, showcasing its rapid onset of action . Furthermore, it was found to be non-inferior to olopatadine, another antihistamine used for similar indications .

Table 1: Efficacy Comparison of Epinastine with Placebo and Olopatadine

| Study Group | Treatment | Symptom Relief | Time Point | Statistical Significance |

|---|---|---|---|---|

| Group A | Epinastine | Superior | 4 hours | P < 0.05 |

| Group B | Placebo | Inferior | 4 hours | |

| Group C | Olopatadine | Non-inferior | 4 hours |

Innovative Drug Delivery Systems

Recent advancements have explored the development of drug-releasing contact lenses incorporating this compound. A study focused on creating daily soft contact lenses that release epinastine demonstrated promising results. The anionic lenses exhibited a sustained release profile and significantly reduced ocular symptoms compared to traditional eye drops in vivo . This innovative approach addresses the limitations of conventional eye drop administration, such as patient compliance and localized drug delivery.

Table 2: Performance of Epinastine-Releasing Contact Lenses

| Lens Type | Release Profile | Efficacy Compared to Eye Drops | Duration of Action |

|---|---|---|---|

| Anionic Lens | Prolonged and linear | Significantly greater | Up to 12 hours |

| Cationic Lens | Less effective | Not specified | Varies |

Case Studies Highlighting Epinastine's Efficacy

Several case studies have illustrated the practical applications of epinastine in clinical settings:

- A notable case involved a 55-year-old woman suffering from allergic conjunctivitis who experienced immediate relief from burning and itching symptoms after using epinastine eye drops . This highlights the rapid action and tolerability of epinastine in real-world scenarios.

- Another study assessed the tolerability and efficacy of topical epinastine through a conjunctival antigen challenge, confirming its safety profile and effectiveness in managing allergic responses .

Mecanismo De Acción

Epinastine hydrochloride exerts its effects through a multi-action mechanism:

Mast Cell Stabilization: It prevents mast cell degranulation, thereby controlling the allergic response.

Histamine Receptor Antagonism: It prevents histamine from binding to both H1- and H2-receptors, stopping itching and providing lasting protection.

Inhibition of Proinflammatory Mediators: It prevents the release of proinflammatory chemical mediators from blood vessels, halting the progression of the allergic response

Comparación Con Compuestos Similares

Epinastine hydrochloride is compared with other similar compounds such as cetirizine, ebastine, fexofenadine, and loratadine. These compounds are also non-sedative antihistamines with high receptor selectivity. this compound is unique in its ability to stabilize mast cells and inhibit the release of histamine from mast cells, making it particularly effective in treating allergic conjunctivitis .

Similar Compounds

- Cetirizine

- Ebastine

- Fexofenadine

- Loratadine

This compound stands out due to its multi-action mechanism and its specific use in ophthalmic solutions for allergic conjunctivitis .

Actividad Biológica

Epinastine hydrochloride is a potent antihistamine primarily used in the treatment of allergic conjunctivitis. This compound exhibits significant biological activity through its mechanisms of action, pharmacokinetics, and clinical efficacy. Below is a detailed examination of its biological properties, supported by research findings and case studies.

Epinastine functions primarily as a selective H1 receptor antagonist , which inhibits the action of histamine, a key mediator in allergic responses. Its multi-faceted mechanism includes:

- Mast Cell Stabilization : Epinastine prevents mast cell degranulation, reducing the release of histamine and other inflammatory mediators.

- Receptor Antagonism : It binds to both H1 and H2 receptors, blocking histamine's effects on target tissues.

- Inhibition of Proinflammatory Mediators : Epinastine also prevents the release of additional proinflammatory substances from blood vessels, further mitigating allergic reactions .

Pharmacokinetics

- Bioavailability : Approximately 40% when administered topically.

- Protein Binding : About 64%.

- Metabolism : Primarily excreted unchanged; less than 10% is metabolized.

- Elimination Half-Life : Approximately 12 hours .

Case Studies and Trials

-

Clinical Trial on Allergic Conjunctivitis :

A study involving 87 participants demonstrated that this compound (0.05%) significantly reduced ocular itching and conjunctival hyperemia compared to placebo, showing effects at various time points (15 minutes, 4 hours, and 8 hours post-administration). It was also found to be noninferior to olopatadine (0.1%) in efficacy .Time Point Epinastine vs. Placebo Epinastine vs. Olopatadine 15 min Significant reduction Noninferior 4 hours Significant reduction Noninferior 8 hours Significant reduction Noninferior -

In Vitro and In Vivo Studies :

Research has shown that epinastine-releasing soft contact lenses provide prolonged drug release and greater efficacy compared to traditional eye drops. The study indicated that anionic lenses released epinastine in a controlled manner, enhancing therapeutic outcomes for patients suffering from allergic conjunctivitis . -

Safety Profile :

Throughout various studies, including a long-term case study involving a patient with dry eye symptoms, epinastine exhibited a favorable safety profile with no serious adverse events reported over extended periods .

Comparative Analysis with Other Antihistamines

Epinastine has been compared with other antihistamines like olopatadine in several studies. While both drugs are effective in treating allergic conjunctivitis, epinastine offers unique advantages:

- Faster Onset : Epinastine showed significant effects within 15 minutes post-administration.

- Longer Duration : Its half-life supports less frequent dosing compared to some alternatives.

| Feature | Epinastine | Olopatadine |

|---|---|---|

| Onset of Action | 15 minutes | 5-10 minutes |

| Duration of Effect | Up to 12 hours | Up to 8 hours |

| Safety Profile | Excellent | Excellent |

Propiedades

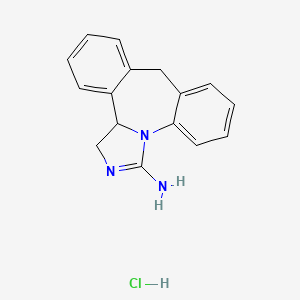

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXSGUIOOQPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80012-43-7 (Parent) | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046502 | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-04-0 | |

| Record name | Epinastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.